Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine

Description

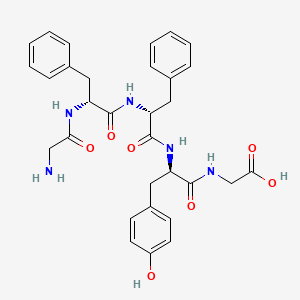

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine (molecular formula: C₄₀H₄₂N₆O₇, molecular weight: 742.81 g/mol) is a tetrapeptide composed of D-amino acids, featuring two phenylalanine (Phe) residues, one tyrosine (Tyr), and glycine (Gly) termini. Its sequence, Gly-D-Phe-D-Phe-D-Tyr-Gly, confers unique structural and functional properties:

- Chirality: The exclusive use of D-amino acids enhances resistance to proteolytic degradation, increasing metabolic stability .

Properties

CAS No. |

644997-13-7 |

|---|---|

Molecular Formula |

C31H35N5O7 |

Molecular Weight |

589.6 g/mol |

IUPAC Name |

2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C31H35N5O7/c32-18-27(38)34-25(15-20-7-3-1-4-8-20)30(42)36-26(16-21-9-5-2-6-10-21)31(43)35-24(29(41)33-19-28(39)40)17-22-11-13-23(37)14-12-22/h1-14,24-26,37H,15-19,32H2,(H,33,41)(H,34,38)(H,35,43)(H,36,42)(H,39,40)/t24-,25-,26-/m1/s1 |

InChI Key |

MSSXWVICWAWMGP-TWJOJJKGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for synthesizing peptides. In this technique, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support.

Resin Preparation: The resin is functionalized with a linker that can be cleaved to release the final product.

Coupling Reactions: Each amino acid is activated (often using coupling reagents like DIC or HBTU) and then coupled to the growing chain on the resin.

Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.

Cleavage: The completed peptide is cleaved from the resin using strong acids (e.g., TFA) to yield the free peptide.

This method allows for high control over the sequence and purity of the synthesized peptides, making it suitable for complex structures like this compound.

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis involves synthesizing peptides in solution rather than on a solid support. This method can be advantageous for shorter peptides or when specific conditions are required that are difficult to achieve on solid supports.

Activation of Amino Acids: Similar to SPPS, amino acids are activated using coupling agents.

Sequential Addition: Amino acids are added one at a time in solution, allowing for thorough mixing and reaction.

Purification: The crude product is purified using techniques like HPLC after synthesis.

This method may yield lower purity compared to SPPS but can be effective for certain peptide sequences or when specific modifications are needed.

Ugi Four Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction that can synthesize dipeptides and related compounds efficiently.

Component Mixing: The reaction involves mixing an amine (like D-phenylalanine), a carboxylic acid (like glycine), an isocyanide, and an aldehyde.

Formation of Peptide Bonds: The components react to form a peptide bond while generating a stable intermediate that can be further processed into the desired peptide.

Purification: The final product is isolated and purified using chromatographic techniques.

This method has been shown to produce high yields of diverse peptide structures, including analogs of this compound, making it an attractive option for synthetic chemists.

Other Methods

Additional methods such as microwave-assisted synthesis and enzymatic synthesis have also been explored but are less common for this specific compound due to complexity or lower efficiency in achieving desired yields.

Comparative Analysis of Synthesis Methods

The following table summarizes key attributes of the different preparation methods discussed:

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, precise control over sequence | More time-consuming, requires specialized equipment |

| Liquid-Phase Peptide Synthesis | Flexibility in conditions, suitable for small-scale | Lower purity, more challenging purification |

| Ugi Four Component Reaction | High yields, versatile for diverse structures | Requires careful control of reaction conditions |

Chemical Reactions Analysis

Hydrolysis and Stability

-

Acidic Hydrolysis : Prolonged exposure to HCl (4M) cleaves peptide bonds, with rates influenced by protonation states of terminal groups .

-

Alkaline Stability : Peptides with aromatic residues (e.g., D-Phe, D-Tyr) exhibit enhanced stability in basic conditions due to hydrophobic shielding .

Table 2: Hydrolysis Rates Under Varied Conditions

| Condition | Half-Life (h) | Dominant Mechanism | Source |

|---|---|---|---|

| 6M HCl, 110°C | 12–24 | Acid-catalyzed cleavage | |

| pH 12, 25°C | >720 | Base-resistant aggregation |

Conformational Dynamics

The D-configuration induces β-sheet-like folding, as observed in similar peptides:

-

β-Sheet Propensity : Gly-D-Phe-D-Phe-D-Tyr-Gly adopts a γ-folded backbone stabilized by intrachain H-bonds (e.g., NH–O=C interactions) .

-

Temperature Sensitivity : At >300 K, entropic effects favor extended conformers (ε/β-backbone) with reduced H-bonding .

Table 3: Conformational Features of Analogous Peptides

| Peptide | Dominant Backbone | H-Bond Strength (kcal/mol) | Source |

|---|---|---|---|

| YGG (Tyr-Gly-Gly) | γ-folded | -5.2 | |

| FGG (Phe-Gly-Gly) | β-extended | -3.8 |

Self-Assembly and Aggregation

Aromatic residues drive aggregation via π–π stacking and hydrophobic interactions:

-

Critical Gelation Concentration (CGC) : Peptides with dual D-Phe residues (e.g., GFG) form gels at ~100 mM, with storage moduli (G') >10⁵ Pa .

-

Fibril Morphology : Aggregates exhibit micrometer-scale fibrils with chiral β-sheet arrangements .

Table 4: Aggregation Propensity of Aromatic Peptides

| Peptide | CGC (mM) | G' (Pa) | Fibril Diameter (nm) | Source |

|---|---|---|---|---|

| GFG | 100 | 1.2 × 10⁶ | 1200 | |

| GWG | 200 | 2.5 × 10⁵ | 800 |

Chemical Modifications

Scientific Research Applications

Structural Properties and Synthesis

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine is a tetrapeptide composed of four amino acids: glycine, D-phenylalanine, D-phenylalanine, and D-tyrosine. The incorporation of D-amino acids provides stability against enzymatic degradation, making it a valuable candidate for therapeutic applications. The molecular formula is C23H28N4O6, with a molecular weight of 456.5 g/mol .

Cytotoxicity and Antitumor Potential

Research has shown that derivatives of glycyl-D-phenylalanine exhibit cytotoxic effects on various cancer cell lines. For instance, glycyl-D-phenylalanine-2-naphthylamide has been identified as a specific lytic agent for lysosomes, leading to apoptosis in tumor cells . This suggests that similar compounds could be developed for targeted cancer therapies.

Antimicrobial Properties

Peptides similar to glycyl-D-phenylalanine have demonstrated antimicrobial activity against a range of pathogens. This property makes them suitable candidates for developing new antibiotics or antimicrobial agents . The mechanism often involves disrupting bacterial membranes or inhibiting essential cellular processes.

Drug Delivery Systems

Glycyl-D-phenylalanine can be utilized in drug delivery systems due to its ability to form stable complexes with drugs. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs, making it useful in formulating oral or injectable medications .

Neuropharmacological Applications

The compound's influence on neuronal signaling pathways suggests potential applications in treating neurodegenerative diseases. Studies indicate that peptides can modulate neurotransmitter release and receptor activity, which may lead to therapeutic strategies for conditions like Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl (Gly-D-Phe-D-Tyr-D-Trp)

- Structure: Shares three D-amino acids (D-Phe, D-Tyr) but replaces the second D-Phe and terminal Gly with D-Trp .

- Key Differences: Tryptophan vs. Hydrophobicity: Tryptophan’s larger side chain may reduce solubility compared to the target compound.

- Implications : The altered sequence might target different receptors or exhibit distinct pharmacokinetics due to Trp’s unique interactions.

D-Alanyl-D-alanylglycyl-D-tyrosyl (D-Ala-D-Ala-Gly-D-Tyr)

- Structure : Features smaller alanine (Ala) residues instead of phenylalanine, with the sequence D-Ala-D-Ala-Gly-D-Tyr .

- Solubility: Lower aromatic content may enhance aqueous solubility compared to the target compound.

- Implications : This peptide could serve as a more flexible backbone in synthetic biology or as a substrate for enzymatic studies.

2-Phenylglycine Derivatives

- Example: 2-Phenylglycine (C₈H₉NO₂, MW: 151.17 g/mol), a glycine derivative with a single phenyl group .

- Key Differences: Complexity: As a single amino acid, 2-phenylglycine lacks the peptide bonds and tertiary structure of the tetrapeptide. Bioavailability: Smaller size may improve absorption but reduce target specificity.

- Implications : Used as a building block in drug synthesis or as a chiral auxiliary in asymmetric catalysis.

Research Findings and Implications

- Protease Resistance: The all-D configuration in Gly-D-Phe-D-Phe-D-Tyr-Gly likely extends half-life in biological systems compared to L-amino acid peptides .

- Comparative Solubility : Peptides with alanine (e.g., D-Ala-D-Ala-Gly-D-Tyr) are more water-soluble but less likely to penetrate lipid bilayers than those with phenylalanine .

Biological Activity

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosylglycine (GDG) is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and implications in various biological systems.

Structure and Properties

GDG is a tetrapeptide composed of four amino acids, where the D-enantiomers of phenylalanine and tyrosine are included. The presence of D-amino acids can influence the peptide's stability and resistance to enzymatic degradation, making it a candidate for therapeutic applications.

Molecular Structure

The molecular formula of GDG is CHNO, and it has a molecular weight of approximately 430.46 g/mol. The specific arrangement of amino acids contributes to its unique biological activity.

Biological Activity

Research indicates that GDG exhibits several biological activities, including:

- Antimicrobial Effects : GDG has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent. Studies have shown that peptides with aromatic residues like phenylalanine and tyrosine can disrupt bacterial membranes, leading to cell lysis .

- Neuroprotective Properties : The peptide may play a role in neuronal signaling pathways. Its composition suggests interactions with receptors involved in neuroprotection and neurotransmission, particularly through modulation of the MAPK/ERK pathway .

- Influence on Cell Signaling : GDG may affect various signaling pathways, including JAK/STAT and PI3K/Akt/mTOR pathways. These pathways are crucial for cell survival, proliferation, and apoptosis, indicating that GDG could have implications in cancer biology .

The biological activity of GDG can be attributed to several mechanisms:

- Self-Assembly : GDG can self-assemble into fibrillar structures under certain conditions. This self-assembly is influenced by pH and concentration, leading to the formation of hydrogels that may have applications in drug delivery systems .

- Receptor Interactions : The aromatic side chains in GDG facilitate interactions with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to external stimuli .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of GDG against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µM, demonstrating its potential as a therapeutic agent against infections .

- Neuroprotective Effects : In vitro experiments showed that GDG could protect neuronal cells from oxidative stress-induced apoptosis. The peptide enhanced the expression of neuroprotective proteins and reduced markers of inflammation, suggesting its potential use in neurodegenerative diseases .

Data Table

Q & A

Q. What statistical frameworks are appropriate for analyzing conflicting conformational populations in MD simulations?

Q. How can machine learning enhance conformational sampling for this peptide?

- Methodological Answer : Train neural networks on ab initio potential-energy surfaces to predict low-energy conformers. Use variational autoencoders (VAEs) to reduce dimensionality of MD data and identify metastable states missed by traditional clustering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.